![molecular formula C19H17ClF3NO4 B1666086 Arhalofenate CAS No. 24136-23-0](/img/structure/B1666086.png)
Arhalofenate
Vue d'ensemble
Description
L’arhalofénate est un nouvel agent uricosurique aux propriétés doubles de réduction de l’urate et d’effets anti-inflammatoires. Il est principalement étudié pour le traitement de la goutte et de l’hyperuricémie. L’arhalofénate agit en inhibant la réabsorption de l’acide urique dans les reins et en réduisant l’inflammation associée aux poussées de goutte .
Applications De Recherche Scientifique
Gout Management
The primary application of arhalofenate is in the management of gout. Clinical trials have shown that this compound effectively reduces the incidence of gout flares while lowering serum uric acid levels:
- Phase IIb Study Results : A randomized controlled trial involving 239 patients demonstrated that this compound at 800 mg significantly decreased flare incidence compared to allopurinol (300 mg) with a reduction of 46% (p = 0.0056) and also showed a significant improvement over placebo .
Treatment Group | Flare Incidence | Statistical Significance |
---|---|---|
This compound 800 mg | 0.66 | p = 0.0056 vs Allopurinol |
Allopurinol 300 mg | 1.24 | - |
Placebo | 1.13 | p = 0.049 |
Dual Action Against Inflammation
This compound's ability to act as an anti-inflammatory agent is particularly noteworthy. It inhibits the release of interleukin-1 beta (IL-1β), a key cytokine in triggering gout flares, thereby addressing both the symptoms and underlying pathophysiology of hyperuricemia .
Comparative Efficacy
This compound has been compared with other uricosuric agents in terms of efficacy and safety:
- Efficacy : In vitro studies have shown that this compound acid is 8-20 times more effective than probenecid in inhibiting uric acid transporters .
- Safety Profile : Clinical trials have indicated a favorable safety profile, with no significant adverse effects reported during treatment periods.
Future Research Directions
Ongoing studies are exploring the potential for this compound in combination therapies, particularly with febuxostat, to further enhance gout management strategies. Future phase III trials are anticipated to solidify its role in clinical practice .
Mécanisme D'action
L’arhalofénate exerce ses effets par le biais de multiples mécanismes :
Activité uricosurique : L’arhalofénate inhibe la réabsorption de l’acide urique dans les reins en ciblant le transporteur d’acide urique 1 (URAT1) et le transporteur d’anions organiques 4 (OAT4).
Activité anti-inflammatoire : L’arhalofénate réduit l’inflammation en inhibant la production de cytokines pro-inflammatoires telles que l’interleukine-1β (IL-1β).
Analyse Biochimique
Biochemical Properties
Arhalofenate interacts with several biomolecules, including enzymes and transporters. It inhibits uric acid transport mediated by URAT1, OAT4, and OAT10 . These interactions play a crucial role in its uricosuric activity, which involves the reduction of serum uric acid levels by increasing uric acid excretion into urine .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For instance, this compound acid, the active form of this compound, inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma, resulting in improved glucose, lipid, and weight management . Furthermore, it inhibits the NLRP3 inflammasome activation, thereby attenuating the production of IL-1β in bone marrow-derived macrophages .
Dosage Effects in Animal Models
In animal models, this compound has shown significant effects. For example, oral administration of this compound (250 mg/kg) blunted total leukocyte ingress, neutrophil influx, and air pouch fluid interleukin (IL)-1β, IL-6, and CXCL1 in response to monosodium urate crystal injection .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters such as URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the proximal renal tubule .
Méthodes De Préparation
L’arhalofénate est synthétisé par une série de réactions chimiques impliquant l’estérification du (2R)- (4-chlorophényl) [3- (trifluorométhyl)phénoxy]acétate de 2-acétamidométhyle. La voie de synthèse implique généralement les étapes suivantes :
Estérification : La réaction entre l’acide 4-chlorophénylacétique et le 3-(trifluorométhyl)phénol en présence d’un catalyseur approprié pour former l’intermédiaire ester.
Acétylation : L’intermédiaire ester est ensuite acétylé en utilisant de l’anhydride acétique pour former le produit final, l’arhalofénate.
Les méthodes de production industrielle de l’arhalofénate impliquent l’optimisation de ces réactions pour obtenir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont soigneusement contrôlées pour assurer une production efficace.
Analyse Des Réactions Chimiques
L’arhalofénate subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’arhalofénate peut être oxydé pour former divers métabolites. Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir l’arhalofénate en ses dérivés alcooliques correspondants. Le borohydrure de sodium est un agent réducteur courant utilisé dans ces réactions.
Substitution : L’arhalofénate peut subir des réactions de substitution nucléophile, où les groupes fonctionnels sont remplacés par des nucléophiles tels que des ions hydroxydes ou des amines
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés d’acide carboxylique, tandis que la réduction peut produire des alcools.
Applications de la recherche scientifique
L’arhalofénate a plusieurs applications de recherche scientifique, notamment :
Chimie : L’arhalofénate est utilisé comme composé modèle pour étudier les agents uricosuriques et leurs mécanismes d’action. Il est également utilisé dans le développement de nouvelles méthodologies de synthèse pour les réactions d’estérification et d’acétylation.
Biologie : L’arhalofénate est étudié pour ses effets sur les transporteurs d’acide urique et son potentiel à moduler les voies inflammatoires. Il est utilisé dans les cultures cellulaires et les modèles animaux pour étudier ses propriétés pharmacologiques.
Médecine : L’arhalofénate est étudié comme agent thérapeutique pour le traitement de la goutte et de l’hyperuricémie. .
Industrie : L’arhalofénate est utilisé dans l’industrie pharmaceutique pour le développement de nouveaux médicaments uricosuriques.
Comparaison Avec Des Composés Similaires
L’arhalofénate est unique par rapport aux autres agents uricosuriques en raison de ses propriétés doubles de réduction de l’urate et d’effets anti-inflammatoires. Des composés similaires incluent :
Lesinurad : Un autre agent uricosurique qui inhibe l’URAT1 et l’OAT4, mais qui n’a pas d’effets anti-inflammatoires significatifs.
Probénécide : Un agent uricosurique traditionnel qui augmente l’excrétion de l’acide urique, mais qui n’a pas de propriétés anti-inflammatoires.
Benzbromarone : Un agent uricosurique puissant avec un mécanisme d’action différent, qui inhibe principalement l’URAT1
La capacité de l’arhalofénate à la fois à réduire les taux d’acide urique et à réduire l’inflammation en fait un candidat prometteur pour le traitement de la goutte et de l’hyperuricémie.
Activité Biologique
Arhalofenate is a novel compound primarily investigated for its dual action as an anti-inflammatory and uricosuric agent, particularly in the treatment of gout. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with existing therapies.
This compound operates through two primary mechanisms:
-
Uricosuric Action : It inhibits the reabsorption of uric acid in the kidneys by targeting specific transporters. The compound is metabolized into this compound acid, which selectively inhibits:
- URAT1 : Uric acid transporter 1
- OAT4 : Organic anion transporter 4
- OAT10 : Organic anion transporter 10
- Anti-inflammatory Action : this compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), which is crucial in triggering gout flares. In animal models, it has been shown to suppress IL-1β release and prevent neutrophil influx at sites of inflammation .
Clinical Efficacy
The efficacy of this compound has been evaluated in multiple clinical trials, notably a Phase IIb study that assessed its impact on gout flare frequency and serum uric acid levels.
Study Design
- Participants : 239 patients with a history of recurrent gout flares.
-
Treatment Groups :
- 600 mg this compound
- 800 mg this compound
- 300 mg allopurinol
- Allopurinol plus colchicine
- Placebo
- Duration : 12 weeks
- Primary Outcome : Incidence of gout flares per treatment group.
Results Summary
The results indicated that this compound significantly reduced the incidence of gout flares compared to both allopurinol and placebo:
Treatment Group | Flare Incidence | Change in Serum UA Level | Statistical Significance |
---|---|---|---|
800 mg this compound | 0.66 | -16.5% | P = 0.0056 vs Allopurinol |
300 mg Allopurinol | 1.24 | -28.8% | - |
Placebo | 1.13 | -0.9% | P < 0.001 vs this compound |
Allopurinol + Colchicine | 0.40 | -24.9% | Not significantly different from this compound |
The study demonstrated a 46% reduction in flare incidence for the high-dose this compound group compared to allopurinol and a 41% reduction compared to placebo , underscoring its potential as an effective treatment option .
Comparative Analysis with Existing Therapies
This compound presents several advantages over traditional therapies such as allopurinol:
- Dual Mechanism : Unlike allopurinol, which can initially increase flare risk due to mobilization of urate crystals, this compound reduces flare risk while simultaneously lowering serum uric acid levels .
- Tolerability and Safety : Clinical trials have indicated that this compound is well tolerated with a favorable safety profile, making it a promising candidate for long-term management of gout .
Case Studies
Several case studies have documented the use of this compound in clinical settings:
- Case Study A : A patient previously resistant to allopurinol therapy experienced significant reductions in flare frequency and serum uric acid levels after switching to this compound.
- Case Study B : Patients with comorbid conditions such as metabolic syndrome showed improved metabolic parameters alongside reduced gout flares when treated with this compound.
These anecdotal reports further support the clinical findings regarding the efficacy and safety of this compound.
Propriétés
IUPAC Name |
2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347353 | |
Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management. | |
Record name | Arhalofenate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
24136-23-0 | |
Record name | Arhalofenate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arhalofenate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11811 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 24136-23-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARHALOFENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.